![molecular formula C8H5Cl2N B3056032 2,4-Dichloro-6-ethynylaniline CAS No. 684250-09-7](/img/structure/B3056032.png)
2,4-Dichloro-6-ethynylaniline
Overview
Description
Synthesis Analysis
The synthesis of 2,4-Dichloro-6-ethynylaniline involves the introduction of chlorine atoms and an ethynyl group onto aniline (aminobenzene). Various synthetic routes exist, including electrophilic aromatic substitution reactions. Researchers have reported different methods for its preparation, and these can be explored in relevant literature .
Chemical Reactions Analysis
The compound may participate in various chemical reactions due to its functional groups. These reactions could include nucleophilic substitutions, electrophilic additions, or coupling reactions. Detailed investigations into its reactivity and transformation pathways are essential .
Scientific Research Applications
Synthesis of Quinoline Derivatives
2,4-Dichloro-6-ethynylaniline has been utilized in the synthesis of various quinoline derivatives. For instance, a copper-catalyzed annulation of 2-ethynylanilines with an N,O-acetal leads to the preparation of quinoline derivatives with an ester substituent on the 2-position (Sakai et al., 2012). Moreover, a novel gold-catalyzed intermolecular oxidation of o-ethynylanilines has enabled the production of functionalized 3-oxyindoles, outcompeting typical indole formation (Shu et al., 2014).
Photocatalytic Activity Enhancement
In another application, binding of 2-ethynyl-6-methoxynaphthalene molecules, a similar compound to 2,4-Dichloro-6-ethynylaniline, onto Cu2O cubes has shown a significant enhancement in photocatalytic activity for degradation processes (Patra et al., 2022).
Electrochemical Oxidation Studies
The electrochemical oxidation of 4-ethynylaniline, closely related to 2,4-Dichloro-6-ethynylaniline, was studied in buffer solution/acetonitrile mixtures. The findings of this study have implications for the synthesis of diazine compounds and could be extrapolated to similar compounds like 2,4-Dichloro-6-ethynylaniline (Mehrdadian et al., 2021).
Synthesis of Indole Derivatives
There have been developments in synthesizing various indole derivatives using 2-ethynylanilines, which share a structural similarity with 2,4-Dichloro-6-ethynylaniline. For example, a copper-catalyzed three-component reaction involving 2-ethynylaniline led to the generation of functionalized indoles in good yields (Chen et al., 2011).
Polymerization and Material Science
The compound has also been explored in the field of polymerization and material science. For instance, the electrochemical polymerization of ethynylanilines, including variants like 2,4-Dichloro-6-ethynylaniline, was investigated for the formation of polyaniline-like polymers on graphene-modified electrodes (Salavagione, 2016).
Environmental Applications
In environmental science, 2,4-Dichloro-6-ethynylaniline's close relative, 2,4-dichlorophenol, has been targeted for removal from wastewater using enzyme-immobilized capsules, demonstrating the potential for similar compounds to be used in environmental remediation (Wang et al., 2015).
properties
IUPAC Name |
2,4-dichloro-6-ethynylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c1-2-5-3-6(9)4-7(10)8(5)11/h1,3-4H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUJVOATXYCQAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC(=C1)Cl)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478571 | |
Record name | 2,4-DICHLORO-6-ETHYNYL-PHENYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30478571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-ethynylaniline | |
CAS RN |
684250-09-7 | |
Record name | 2,4-DICHLORO-6-ETHYNYL-PHENYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30478571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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